Desquinolinone-deshydroxy-Ivacaftor carbonate-d10
Description
Based on nomenclature conventions, it likely represents a deuterated derivative of a modified Ivacaftor analog. Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, and deuterated forms (e.g., d10, indicating ten deuterium substitutions) are often synthesized to enhance metabolic stability or pharmacokinetic properties .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
274.42 g/mol |
IUPAC Name |
[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3/i4D3,5D3,6D3,9D |
InChI Key |
MRZZXDUZVJNFQL-RUYWXRBOSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 involves the incorporation of deuterium atoms into the structure of Desquinolinone-deshydroxy-Ivacaftor carbonate. This can be achieved through various deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 has several scientific research applications, including:
Chemistry: Used as a labeled intermediate in the synthesis of Ivacaftor, aiding in the study of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and studying the pharmacokinetics of Ivacaftor.
Medicine: Contributes to the development of treatments for cystic fibrosis by providing insights into drug metabolism and efficacy.
Industry: Utilized in the production of deuterium-labeled compounds for various research and development purposes.
Mechanism of Action
Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 exerts its effects by acting as an intermediate in the synthesis of Ivacaftor. Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that improves the function of the CFTR protein. The mechanism involves increasing the channel open probability (gating) of the CFTR protein, thereby enhancing chloride ion transport across cell membranes. This leads to improved hydration and clearance of mucus in the lungs of cystic fibrosis patients .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists several dehydro and carbonate-containing compounds, but none are directly comparable to the target molecule. General observations based on structural analogs in the evidence include:
Table 1: Structural Analogues from Evidence
Key Inferences:
- Dehydrogenation : Compounds like DEHYDRONIFEDIPINE-1 () illustrate that dehydrogenation can alter pharmacokinetics by reducing susceptibility to oxidative metabolism .
- Carbonate Functionalization : Hydrocortisone esters () indicate carbonate groups may enhance lipophilicity or prodrug activation .
- Deuterium Substitution : DEHYDROVALPROATE-3 () implies deuterium can prolong half-life by slowing CYP450-mediated degradation .
Research Findings and Limitations
No experimental data (e.g., solubility, potency, toxicity) or clinical studies for the target compound are available in the evidence. The sources primarily catalog nomenclature without providing mechanistic or comparative data.
Critical Notes
Evidence Gaps : The provided materials (Derwent Drug File Thesaurus, 1998) predate the development of Ivacaftor (approved in 2012) and its derivatives, explaining the absence of relevant data .
Recommendations : To address this gap, consult recent journals (e.g., Journal of Medicinal Chemistry) or patents (e.g., Vertex Pharmaceuticals) for deuterated CFTR modulators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
